molecular formula C18H20FN3O2 B5640480 2-[2-(1-azepanyl)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone

2-[2-(1-azepanyl)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone

Cat. No. B5640480
M. Wt: 329.4 g/mol
InChI Key: RUELNRGDEXLQKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of pyridazinone derivatives generally involves multiple steps, including esterification, cyclization, and sometimes hydrazone formation. The methodologies can vary depending on the specific substituents and the desired properties of the final product. For example, one study detailed the synthesis and characterization of a pyridazin-3(2H)-one derivative, emphasizing techniques like FT-IR, UV-Vis, 1H-NMR, and ESI-MS for characterizing the compound (El Kalai et al., 2023).

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is often analyzed through single-crystal XRD analysis, providing insights into their geometric structure. Frontier molecular orbital (FMO) analysis, electrophilicity index, and molecular electrostatic potential (MEP) studies help in understanding the chemical reactivity and biological activity potential of these compounds (El Kalai et al., 2023).

Chemical Reactions and Properties

Pyridazinones can undergo various chemical reactions, including nucleophilic aromatic substitution, which allows for the introduction of different functional groups or the formation of fused ring systems. The chemical properties such as reactivity towards electrophiles or nucleophiles can be significantly influenced by the substituents present on the pyridazinone core (Pattison et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, can be determined through various spectroscopic and crystallographic techniques. Hirshfeld surface analysis and DFT calculations are also employed to explore the intermolecular interactions and stability of the crystal structure (El Kalai et al., 2023).

Chemical Properties Analysis

Chemical properties like electronic transitions, energy gaps, and charge transfer lengths can be assessed through computational and experimental analyses, including UV-spectral analysis and natural bond orbital (NBO) analysis. These properties are crucial for understanding the reactivity and potential biological activities of pyridazinone derivatives (El Kalai et al., 2023).

properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c19-15-7-5-14(6-8-15)16-9-10-17(23)22(20-16)13-18(24)21-11-3-1-2-4-12-21/h5-10H,1-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUELNRGDEXLQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1-azepanyl)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone

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